molecular formula C₁₄H₁₃NO B1140943 Deoxybenzoin oxime CAS No. 26306-06-9

Deoxybenzoin oxime

Cat. No.: B1140943
CAS No.: 26306-06-9
M. Wt: 211.26
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxybenzoin oxime can be synthesized through the reaction of deoxybenzoin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture and requires heating to reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as laboratory synthesis but scaled up. This includes the use of larger reactors, controlled heating systems, and efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Deoxybenzoin oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Deoxybenzoin oxime has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit enzymes like xanthine oxidase makes it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

(NE)-N-(1,2-diphenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCUVRROUAKTLL-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-06-7
Record name 1,2-diphenylethanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does deoxybenzoin oxime behave under high temperatures?

A1: [] When heated to high temperatures, this compound undergoes thermolysis, primarily breaking down at the N–O bond. This process generates free radicals that can participate in various reactions, leading to a diverse range of products. Some of the identified products include ammonia, toluene, benzonitrile, bibenzyl, benzil, benzyl alcohol, and 2-phenylindole. Interestingly, the specific products formed can vary depending on the presence of other chemical groups attached to the oxime. For example, if the oxime is in the form of an O-benzoyl ether, additional products like benzoic acid and benzyl benzoate are also observed. These findings highlight the interesting reactivity of this compound under thermal stress and provide insights into potential synthetic applications. You can find more details about this study here: .

Q2: Can this compound be used to synthesize other compounds?

A2: [] Yes, this compound can be utilized as a starting material in organic synthesis. When reacted with carbon monoxide and hydrogen at elevated temperatures and pressures in the presence of a dicobalt octacarbonyl catalyst, it yields 5-benzylphthalimidine and 3-phenyl-3,4-dihydroisocarbostyryl. This reaction pathway demonstrates the potential of this compound to generate valuable heterocyclic compounds that are important building blocks in medicinal chemistry and materials science. For a deeper understanding of this research, please refer to: .

Q3: Has this compound shown any promising biological activities?

A3: [] Research has explored the potential of deoxybenzoin derivatives, particularly deoxybenzoin oximes, as immunosuppressive agents. Studies have shown that certain this compound derivatives exhibit promising inhibitory activity against T-cell proliferation, a key process in the immune response. Notably, some of these derivatives displayed lower cytotoxicity compared to cyclosporine A, a commonly used immunosuppressant known for its side effects. Further investigation revealed that these compounds might exert their immunosuppressive effects by inducing apoptosis in activated lymph node cells. While further research is necessary to fully understand their mechanism of action and potential therapeutic applications, these findings highlight this compound derivatives as potential leads for developing novel immunosuppressive therapies. Learn more about this research: .

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